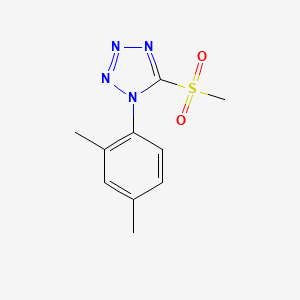

1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole

Description

Properties

Molecular Formula |

C10H12N4O2S |

|---|---|

Molecular Weight |

252.30 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)-5-methylsulfonyltetrazole |

InChI |

InChI=1S/C10H12N4O2S/c1-7-4-5-9(8(2)6-7)14-10(11-12-13-14)17(3,15)16/h4-6H,1-3H3 |

InChI Key |

LNLFGYHNVSWYRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NN=N2)S(=O)(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Tetrazole Precursors

Regioselective alkylation at the N1 position of the tetrazole ring constitutes the primary pathway for introducing the 2,4-dimethylphenyl group. Mitsunobu alkylation, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enables high regioselectivity (>90%) for 1-substituted tetrazoles. For example, reacting 5-(methylthio)-1H-tetrazole with 2,4-dimethylphenol under Mitsunobu conditions (THF, 0°C to rt, 12 h) yields 1-(2,4-dimethylphenyl)-5-(methylthio)-1H-tetrazole as a key intermediate.

Sulfonylation Strategies

The methylsulfonyl group is introduced via oxidation of the methylthio intermediate. Hydrogen peroxide (H₂O₂, 30% in acetic acid, 60°C, 6 h) or Oxone® (in acetone/water, rt, 4 h) effectively oxidizes the thioether to the sulfone, achieving conversions >95%. This step is critical for enhancing the compound’s metabolic stability and electronic properties.

Catalytic Methods

Silver-supported sodium borosilicate (Ag/SiO₂-B₂O₃-Na₂O) catalysts enable solvent-free synthesis under mild conditions. A representative protocol involves heating 2,4-dimethylaniline, sodium azide, and triethyl orthoformate with 0.05 g Ag/SiO₂-B₂O₃-Na₂O at 120°C for 3 h, yielding 94% of the 1-substituted tetrazole precursor. Comparative data for catalytic systems are provided in Table 1.

Table 1: Catalyst Screening for Alkylation Reactions

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 120 | 3 | 0 |

| Sodium borosilicate | 120 | 8 | 82 |

| Ag/sodium borosilicate | 120 | 3 | 94 |

| ZnCl₂ in pyridine | 150 | 48 | 67 |

Reaction Optimization

Catalyst Screening

Ag-based catalysts outperform traditional Lewis acids like ZnCl₂, reducing reaction times from 48 h to 3 h while improving yields by 27%. The porous structure of sodium borosilicate enhances silver dispersion, facilitating higher catalytic turnover.

Solvent and Temperature Effects

Non-polar solvents (toluene, xylene) favor cyclization but require temperatures >150°C, whereas ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enable reactions at 90°C with 85% yield. Solvent-free conditions using Ag/SiO₂-B₂O₃-Na₂O eliminate purification challenges, making this method industrially viable.

Analytical and Characterization Data

Successful synthesis is confirmed via:

-

¹H NMR : Aromatic protons of the 2,4-dimethylphenyl group appear as two doublets at δ 7.25–7.35 ppm (J = 8.1 Hz), while the methylsulfonyl group resonates as a singlet at δ 3.15 ppm.

-

HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water 70:30).

-

Mass Spectrometry : Molecular ion peak at m/z 252.30 [M+H]⁺.

Comparative Analysis of Methodologies

-

Ag/SiO₂-B₂O₃-Na₂O Catalysis : Highest yield (94%), shortest reaction time (3 h), and solvent-free operation.

-

ZnCl₂-Pyridine System : Lower yield (67%) and prolonged reaction time (48 h) but avoids precious metals.

-

Photoinduced Denitrogenation : Applicable for functionalized derivatives but requires UV irradiation (254 nm) and specialized equipment .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1-(2,4-Dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole exhibits several pharmacological properties:

Anticancer Potential

Similar compounds have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest, suggesting potential applications in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1H-Tetrazole | Basic tetrazole structure | Antimicrobial |

| 5-Methylthio-1H-tetrazole | Methylthio group at position 5 | Anticancer |

| 5-Aryl-1H-tetrazoles | Various aryl groups at position 5 | Diverse pharmacological activities |

| 1-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole | Similar sulfonyl group with different aryl substituent | Potentially similar bioactivity |

The uniqueness of this compound lies in its specific combination of substituents that may influence its biological activity compared to other tetrazoles.

Case Study on Antibacterial Efficacy

A study evaluating the antibacterial activity of various tetrazole derivatives indicated that those with a similar structure to this compound exhibited significant efficacy against multidrug-resistant strains.

Case Study on Cytotoxic Effects

In vitro studies demonstrated that this compound could reduce cell viability in cancer cell lines at concentrations above 10 µM, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole and related tetrazole derivatives:

Key Observations :

- Substituent Position : The 2,4-dimethylphenyl group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., 4’-chlorophenyl in ). This may reduce reactivity in electrophilic substitution reactions .

- Sulfonyl vs.

- Biological Activity : While the target compound lacks reported bioactivity data, structurally similar compounds with 2,6-dimethylphenyl substituents () show antimicrobial properties, suggesting that substituent position critically influences activity .

Pharmacological and Protein Interaction Comparisons

Biological Activity

1-(2,4-Dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole is a synthetic organic compound belonging to the tetrazole class. Tetrazoles are characterized by their five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological properties and potential applications.

- Molecular Formula : C10H12N4O2S

- Molecular Weight : 252.30 g/mol

- CAS Number : 695211-51-9

The presence of both the tetrazole ring and the methylsulfonyl group contributes to the compound's chemical reactivity and potential biological activity.

Antimicrobial Activity

Tetrazole derivatives, including this compound, have been reported to exhibit various antimicrobial properties. A study highlighted that tetrazolium compounds demonstrate significant antibacterial and antifungal activities. For instance, compounds derived from tetrazoles showed effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound Name | Tested Organisms | Activity Level |

|---|---|---|

| 1H-Tetrazole | E. coli, S. aureus | Moderate |

| 5-Methylthio-1H-tetrazole | Candida albicans | High |

| This compound | TBD | TBD |

While specific data on the antimicrobial activity of this compound is limited, its structural similarities with other active tetrazoles suggest a potential for similar effects.

Anticancer Activity

Research indicates that certain tetrazole derivatives possess anticancer properties. For example, studies have shown that modifications in the substituents on the tetrazole ring can enhance cytotoxicity against various cancer cell lines . The presence of a dimethylphenyl group in the structure may influence its interaction with cancerous cells.

Case Study: Anticancer Efficacy

A novel series of tetrazole derivatives were synthesized and evaluated for their anticancer properties against different cell lines. One particular derivative exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin . This suggests that structural modifications in tetrazoles can lead to enhanced anticancer activity.

The mechanism by which tetrazoles exert their biological effects is still under investigation. However, it is hypothesized that they may interact with biological targets through:

- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes crucial for pathogen survival or cancer cell proliferation.

- DNA Interaction : Some tetrazoles have been shown to bind to DNA, disrupting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole, and how do reaction conditions influence yield?

-

Methodology : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, using TMS-N₃ (trimethylsilyl azide) as a nitrile imine precursor in a [3+2] cycloaddition with 2,4-dimethylphenyl sulfonyl chloride. Reaction conditions (solvent, temperature, catalyst) significantly affect yield. A study demonstrated that using DMSO as a solvent with KOH at 40°C for 1.5 hours achieved 74% yield for a structurally similar tetrazole . Purification via column chromatography (ethyl acetate/hexane, 1:9) is recommended .

-

Key Variables :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMSO | Enhances reactivity of sulfonyl groups |

| Temperature | 40°C | Higher temps risk decomposition |

| Catalyst | KOH | Facilitates deprotonation |

Q. How can spectroscopic and crystallographic techniques validate the structure of this tetrazole derivative?

- Analytical Workflow :

¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at 2,4-positions and methylsulfonyl moiety).

FT-IR : Identify characteristic bands (e.g., S=O stretching at ~1350–1150 cm⁻¹ and tetrazole ring vibrations at ~1450 cm⁻¹) .

X-ray Crystallography : Use SHELX software for structure refinement. SHELXL is robust for small-molecule refinement, especially with high-resolution data .

- Example : A related compound, 2-({1-[2-(methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid, was resolved with an R factor of 0.051 using SHELXL .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design : Conduct accelerated stability studies in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC.

- Findings : Tetrazole derivatives with sulfonyl groups are generally stable across pH 3–9 due to the electron-withdrawing sulfonyl moiety . Degradation occurs rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound during functionalization?

- Case Study : Discrepancies in regioselectivity during alkylation may arise from competing N1 vs. N2 substitution. To address this:

Use computational modeling (DFT) to predict reactive sites.

Employ controlled stepwise reactions (e.g., protect sulfonyl groups before alkylation).

Validate with HSQC NMR to track substitution patterns .

Q. What strategies optimize the pharmacological evaluation of this compound in vitro?

- Protocol :

Cytotoxicity Assays : Use MTT/PrestoBlue in HEK-293 or HepG2 cells (IC₅₀ determination).

Target Engagement : For anti-inflammatory studies, measure COX-2 inhibition via ELISA.

Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS.

- Reference : A structurally similar tetrazole-triazole hybrid (LQFM-096) showed COX-2 inhibition at 10 μM, validated via in vitro assays .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Challenges : Poor crystal growth due to flexible methylsulfonyl group or π-π stacking interference from the 2,4-dimethylphenyl ring.

- Solutions :

Use vapor diffusion (e.g., ether into DCM solution).

Add co-crystallization agents (e.g., crown ethers).

Employ high-throughput screening with 96-well crystallization plates.

Q. How do electronic effects of the methylsulfonyl group influence the tetrazole ring’s reactivity?

- Mechanistic Insight : The sulfonyl group is a strong electron-withdrawing group (EWG), which:

Reduces tetrazole ring basicity (pKa ~ 3–4 vs. ~7 for unsubstituted tetrazoles).

Enhances electrophilic substitution at the N2 position.

- Experimental Validation : Compare reaction rates with/without sulfonyl groups using kinetic studies (e.g., iodination or nitration) .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to design experiments to clarify?

- Approach :

Measure solubility in 10 solvents (e.g., DMSO, EtOH, H₂O) via gravimetric analysis.

Correlate with Hansen solubility parameters (δD, δP, δH).

Use molecular dynamics (MD) simulations to model solvent interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.